![molecular formula C15H12F17NO4S B010433 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate CAS No. 423-82-5](/img/structure/B10433.png)
2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate, also known as EPAFOSA, is a fluorinated monomer that has gained attention in the scientific community due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate is not well understood, but it is believed to be related to its unique fluorinated structure. Fluorinated compounds have been shown to have a range of properties, including high thermal stability, low surface energy, and resistance to chemical degradation. These properties make them attractive for a range of applications, including biomedical engineering, surface coatings, and polymer science.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, and further research is needed to fully understand its potential health effects. However, studies have shown that exposure to fluorinated compounds can lead to the accumulation of these compounds in the body, which may have adverse health effects over time.
Vorteile Und Einschränkungen Für Laborexperimente
2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate has several advantages for use in lab experiments, including its ease of synthesis, low cost, and unique properties. However, there are also limitations to its use, including its potential health effects and the need for further research to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research on 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate, including its potential applications in drug delivery, tissue engineering, and environmental remediation. In drug delivery, this compound has the potential to improve the bioavailability and stability of drugs, while in tissue engineering, it may be used to create biomimetic surfaces that promote cell adhesion and growth. In environmental remediation, this compound may be used to create materials that can selectively remove pollutants from contaminated water or soil.
Conclusion:
In conclusion, this compound is a promising fluorinated monomer with unique properties and potential applications in various fields, including biomedical engineering, surface coatings, and polymer science. While further research is needed to fully understand its properties and potential health effects, this compound has the potential to be a valuable building block for the development of new materials and technologies.
Synthesemethoden
2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate can be synthesized through a two-step process. The first step involves the reaction of perfluorooctanesulfonyl fluoride with ethylenediamine to form an intermediate product, N-ethylperfluorooctanesulfonamide. The second step involves the reaction of N-ethylperfluorooctanesulfonamide with acrylic acid to form this compound. The synthesis method of this compound is relatively simple and cost-effective, making it a promising candidate for industrial applications.
Wissenschaftliche Forschungsanwendungen
2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate has been extensively studied for its potential applications in various fields, including biomedical engineering, surface coatings, and polymer science. In biomedical engineering, this compound has been used to modify the surface of medical devices to improve their biocompatibility and reduce the risk of infection. In surface coatings, this compound has been used to create superhydrophobic and oleophobic surfaces, which have potential applications in self-cleaning and anti-fouling coatings. In polymer science, this compound has been used as a building block for the synthesis of fluorinated polymers with unique properties, such as high thermal stability and low surface energy.
Eigenschaften
423-82-5 | |
Molekularformel |
C15H12F17NO4S |
Molekulargewicht |
625.3 g/mol |
IUPAC-Name |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C15H12F17NO4S/c1-3-7(34)37-6-5-33(4-2)38(35,36)15(31,32)13(26,27)11(22,23)9(18,19)8(16,17)10(20,21)12(24,25)14(28,29)30/h3H,1,4-6H2,2H3 |
InChI-Schlüssel |
ZAZJGBCGMUKZEL-UHFFFAOYSA-N |
SMILES |
CCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Kanonische SMILES |
CCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
423-82-5 | |
Synonyme |
2-Propenoicacid,2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethylester; 2-(N-ETHYLPERFLUOROOCTANE SULFAMIDO) ETHYL ACRYLATE; 2-(N-ETHYLPERFLUOROOCTANESULPHAMIDO)ETHYL ACRYLATE; 2-(N-Ethylperfluorooctanesulfonamido)ethylacrylate; 2-[ETHYL[(HEPTADECAFLUO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.